molecular formula C26H25NO4 B1653286 n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine CAS No. 180181-06-0

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine

Cat. No. B1653286
CAS RN: 180181-06-0
M. Wt: 415.5
InChI Key: OYYUBDKZAYPZCF-UHFFFAOYSA-N
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Description

N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine (Fmoc-Phg-DMe-OH) is a molecule that has gained attention in the field of scientific research due to its unique chemical and biological properties. It is a versatile reagent used in Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-β-Ala-OH, also known as Fmoc-β-alanine, is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . An easy and efficient solid-phase synthesis strategy has been developed to obtain rapidly water-soluble chromophores/fluorophores in highly pure form .


Molecular Structure Analysis

The molecular formula of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine is C26H25NO4. The molecular weight is 415.5.


Chemical Reactions Analysis

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Scientific Research Applications

Self-Assembly in Material Science

n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine: is utilized in the self-assembly of modified amino acids to form various structures with unique properties, serving as bio-organic scaffolds. These structures can be tuned by controlling environmental parameters to design distinct micro/nanostructures for material science applications .

Antimicrobial Applications

This compound has shown potential in forming hydrogels with antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It can be used in both gel and solution phases, providing a new avenue for antimicrobial materials .

Biomedical Industry

In the biomedical field, n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine can be used to create emulsifiers for drug delivery systems. Its inherent biocompatibility makes it suitable for various biomedical applications .

Cosmetic Industry

Due to its surfactant-like properties, this compound can be employed as an emulsifier in the cosmetic industry. It can help in the formation of creams and lotions, improving their stability and texture .

Food Industry

The emulsifying properties of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine also extend to the food industry, where it can stabilize food products and improve their shelf life .

Design of Functional Materials

The ease of synthesis and functional diversity of this compound allows for the de novo design of functional materials. It can be used to create fibers, micelles, and tubes, which are essential in various technological applications .

Research and Development

In R&D, n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine is a novel scaffold for the design of new molecules. Its unique chemical structure enables researchers to explore a wide range of chemical and biological properties.

Environmental Applications

Lastly, the ability of this compound to form different morphologies makes it a candidate for environmental applications, such as the development of new materials for water purification or as sensors for environmental monitoring .

Mechanism of Action

Target of Action

. They play a crucial role in the synthesis of peptides, which can interact with various biological targets such as enzymes, receptors, and ion channels.

Mode of Action

Fmoc-Phg-DMe-OH, like other Fmoc-based compounds, is likely to interact with its targets through non-covalent interactions These interactions can lead to changes in the conformation and function of the target molecules

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-Phg-DMe-OH. Factors such as pH and temperature can affect the stability of the compound and its incorporation into peptides . Additionally, the presence of other biomolecules can influence its interaction with its targets and its overall biological activity.

Safety and Hazards

The safety data sheet for N-Fmoc-beta-alanine suggests that it should be stored at a temperature between 2-8°C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

The successful use of N-Fmoc-α-sulfo-β-alanine as a SPPS building block opens the way to the future development of promising direct “on-resin” peptide labelling and water-solubilising methods .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(2,24(28)29)23(17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUBDKZAYPZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139174
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180181-06-0
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The obtained β-phenyl-α,α-dimethyl-β-alanine hydrochloride (2.0 g, 10.8 mmol) was dissolved in a 10% aqueous solution of sodium carbonate (46 ml). To the resulting solution, a solution of Fmoc-Cl (3.35 g, 12.96 mmol) in dioxane (20 ml) was added dropwise under cooling with ice and the mixture was stirred at room temperature overnight. The solvents were distilled off and the residue was dissolved in water and washed with ether. The aqueous layer was adjusted to pH 3 with concentrated HCl under cooling with ice and extracted with ethyl acetate. The collected ethyl acetate layer was washed with a saturated solution of NaCl and dried over anhydrous sodium sulfate. The solvent was distilled off and the obtained oil was applied to a silica gel column (2.5×40 cm) and eluted with a mixed solution (chloroform:methanol=50:1). The desired fractions were collected and the solvents were distilled off to yield a crystal of N-Fmoc-β-phenyl-α,α-dimethyl-β-alanine (1.21 g, 26.6%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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